molecular formula C18H20ClN3O3 B3700006 N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B3700006
M. Wt: 361.8 g/mol
InChI Key: QEZYPAXUJUZVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group, a furan-2-carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate.

    Piperazine Derivative Formation: The intermediate is then reacted with a furan-2-carbonyl chloride in the presence of a base to form the piperazine derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with an acetamide group under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the piperazine ring is often associated with pharmacological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to various biological effects. The chloro and furan groups may also contribute to its activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propionamide: Similar structure with a propionamide group.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-13-14(19)4-2-5-15(13)20-17(23)12-21-7-9-22(10-8-21)18(24)16-6-3-11-25-16/h2-6,11H,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZYPAXUJUZVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.